molecular formula C19H20N2O3S B2746358 4-ethoxy-N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)benzamide CAS No. 868370-53-0

4-ethoxy-N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)benzamide

Cat. No. B2746358
CAS RN: 868370-53-0
M. Wt: 356.44
InChI Key: MEMXGQDLPSKGEY-VXPUYCOJSA-N
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Description

4-ethoxy-N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)benzamide, also known as EMBI, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)benzamide is not fully understood. However, it has been suggested that 4-ethoxy-N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)benzamide may inhibit the activity of certain enzymes involved in cancer cell growth. Additionally, 4-ethoxy-N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)benzamide may interact with cellular membranes, leading to changes in membrane fluidity and function.
Biochemical and Physiological Effects
4-ethoxy-N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)benzamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that 4-ethoxy-N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)benzamide can inhibit the growth of cancer cells, induce apoptosis, and reduce the migration and invasion of cancer cells. Additionally, 4-ethoxy-N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)benzamide has been shown to have antioxidant properties, which may contribute to its potential anticancer activity.

Advantages and Limitations for Lab Experiments

One advantage of using 4-ethoxy-N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)benzamide in lab experiments is its ease of synthesis. Additionally, 4-ethoxy-N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)benzamide has been shown to have low toxicity, making it a potentially safe compound for use in biological studies. However, one limitation of using 4-ethoxy-N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)benzamide in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for research involving 4-ethoxy-N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)benzamide. One potential direction is to further investigate its potential anticancer properties and mechanism of action. Additionally, 4-ethoxy-N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)benzamide could be studied for its potential use as a fluorescent probe for imaging applications. Further studies could also be conducted to optimize the synthesis method of 4-ethoxy-N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)benzamide and improve its solubility in water.

Synthesis Methods

4-ethoxy-N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)benzamide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-amine with 4-ethoxybenzoyl chloride in the presence of a base. The resulting product is 4-ethoxy-N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)benzamide, which can be purified using column chromatography.

Scientific Research Applications

4-ethoxy-N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)benzamide has shown potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. 4-ethoxy-N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)benzamide has been studied for its potential anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, 4-ethoxy-N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)benzamide has been studied for its potential use as a fluorescent probe for imaging applications.

properties

IUPAC Name

4-ethoxy-N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S/c1-5-24-14-9-7-13(8-10-14)18(22)20-19-21(3)16-15(23-4)11-6-12(2)17(16)25-19/h6-11H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEMXGQDLPSKGEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N=C2N(C3=C(C=CC(=C3S2)C)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethoxy-N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)benzamide

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